N-(3-fluorophenyl)butanamide
Description
N-(3-Fluorophenyl)butanamide is a fluorinated aromatic amide characterized by a butanamide backbone substituted with a 3-fluorophenyl group. The fluorine atom at the meta position on the phenyl ring likely influences electronic properties (e.g., electron-withdrawing effects), lipophilicity, and binding interactions compared to non-fluorinated or differently substituted analogs .
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
N-(3-fluorophenyl)butanamide |
InChI |
InChI=1S/C10H12FNO/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4H2,1H3,(H,12,13) |
InChI Key |
VSIAODOMQWWGIL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)F |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of N-(3-fluorophenyl)butanamide can be inferred from structurally related compounds:
Key Observations:
- Substituent Position : In phenylcarbamic acid derivatives, 3-substituted analogs (e.g., 3-alkoxy) exhibit higher inhibitory activity on photosynthesis than 2-substituted ones, suggesting meta-substitution optimizes steric and electronic interactions .
- Halogen Effects : Fluorine (atomic radius ~1.47 Å) introduces moderate electron-withdrawing effects compared to chlorine (~1.75 Å) or methyl groups. This may enhance metabolic stability and binding specificity in pharmaceuticals .
- Chain Length : In alkoxy-substituted phenylcarbamic acids, optimal alkyl chain length (C6–C8) maximizes bioactivity, implying that the butanamide chain in this compound may balance flexibility and hydrophobicity .
Physicochemical Properties
- Lipophilicity : The logP of this compound is estimated to be higher than its methyl-substituted analog (logP ~2.5 vs. ~2.1) due to fluorine’s hydrophobicity, enhancing membrane permeability .
- Solubility : The absence of polar groups (e.g., oxo in 3-oxo-2-phenylbutanamide) suggests lower aqueous solubility, necessitating formulation optimization for therapeutic use .
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